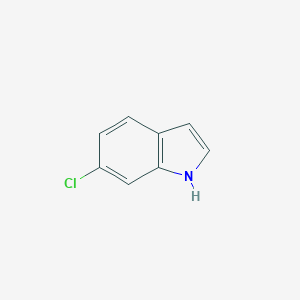

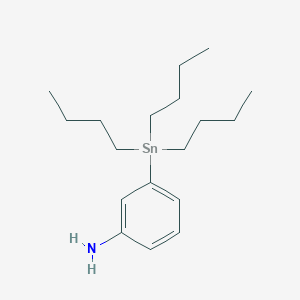

![molecular formula C19H22ClNO2 B017866 4-[(Chloro)(3-methoxyphenyl)methyl]-N,N-diethylbenzamide CAS No. 186094-10-0](/img/structure/B17866.png)

4-[(Chloro)(3-methoxyphenyl)methyl]-N,N-diethylbenzamide

Vue d'ensemble

Description

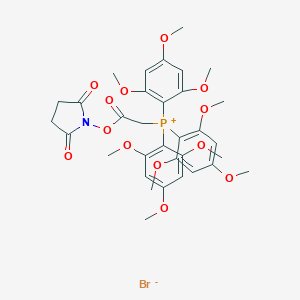

The compound “4-[(Chloro)(3-methoxyphenyl)methyl]-N,N-diethylbenzamide” is a complex organic molecule. It contains a benzamide group (a benzene ring attached to a carboxamide), which is substituted with a chloro group and a methoxy group. The benzamide moiety is linked to a diethylamine group through a methylene bridge .

Synthesis Analysis

While the specific synthesis route for this compound is not available in the literature, it might involve several steps including amide coupling, nucleophilic substitution, and methylation . The exact procedure would depend on the starting materials and the specific conditions used.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, which is a planar, cyclic molecule composed of six carbon atoms with alternating single and double bonds. The benzene ring is substituted with a chloro group and a methoxy group, which can influence the electronic properties of the molecule .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. The amide group might participate in condensation reactions, while the chloro group could be involved in nucleophilic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the polar amide group and the nonpolar benzene ring could give the compound both polar and nonpolar characteristics. The exact properties such as melting point, boiling point, solubility, etc., would need to be determined experimentally .

Applications De Recherche Scientifique

Cancer Treatment : A study by He et al. (2014) found that a similar compound, 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, showed significant inhibition in various cancer cell lines, such as NCI-H460, MCF-7, HCT-116, and PC-3, suggesting potential applications in cancer therapy (He et al., 2014).

Pharmacological Effects : Research by Sawale et al. (2016) on 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, an antiemetic drug, revealed its impact on polarizability in solutions, which is crucial for understanding drug behavior in biological systems (Sawale et al., 2016).

Psychoactive Properties : A study by Podolsky et al. (2017) on novel quinolin-4-ones, including a compound with a similar structural moiety, showed promising psychoactive properties like sedation, highlighting its potential in neurological and psychiatric applications (Podolsky et al., 2017).

Gastroprokinetic Agents : Research by Morie et al. (1995) indicated that the structure of N-benzyl group in 4-amino-5-chloro-2-ethoxybenzamides greatly influences gastric emptying activity, suggesting applications in digestive system disorders (Morie et al., 1995).

Insect Repellents : Garud et al. (2011) found that certain synthesized aromatic amides showed efficacy as insect repellents against Aedes aegypti mosquitoes, indicating potential use in vector control (Garud et al., 2011).

Liquid Chromatography : A study by Lehtonen (1983) on substituted N-ethylbenzamides, including similar compounds, showed increased retention in reversed-phase liquid chromatography, which is important for analytical chemistry applications (Lehtonen, 1983).

Herbicide Intermediates : A synthesis study by Zhou Yu (2002) on a chloro-methoxyphenyl compound as an intermediate for herbicides achieved a significant yield, suggesting its role in agricultural chemical synthesis (Zhou Yu, 2002).

Orientations Futures

Given that “4-[(Chloro)(3-methoxyphenyl)methyl]-N,N-diethylbenzamide” is a novel compound, future research could explore its synthesis, characterization, and potential applications. This could include investigating its reactivity, studying its interactions with biological targets, and assessing its potential use in fields such as medicinal chemistry .

Propriétés

IUPAC Name |

4-[chloro-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClNO2/c1-4-21(5-2)19(22)15-11-9-14(10-12-15)18(20)16-7-6-8-17(13-16)23-3/h6-13,18H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXSYJJSVJJTJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433942 | |

| Record name | 4-[Chloro(3-methoxyphenyl)methyl]-N,N-diethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Chloro)(3-methoxyphenyl)methyl]-N,N-diethylbenzamide | |

CAS RN |

186094-10-0 | |

| Record name | 4-[Chloro(3-methoxyphenyl)methyl]-N,N-diethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

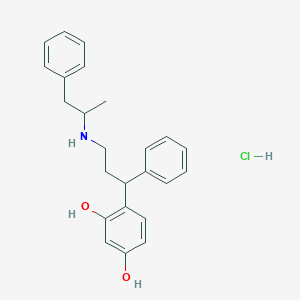

![Hexane-1,6-diamine;hexanedioic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol;propane-1,1-diol](/img/structure/B17785.png)

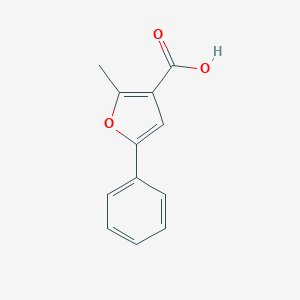

![6,7,8,9-tetrahydro-2'H,5'H-spiro[benzo[7]annulene-5,4'-imidazolidine]-2',5'-dione](/img/structure/B17788.png)

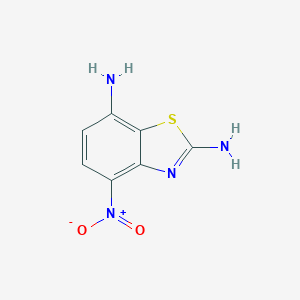

![7-Aminobenzo[A]pyrene](/img/structure/B17798.png)

![Benzyl [2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B17810.png)

![[3,4-diacetyloxy-5-(2,6-dioxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B17814.png)